Cas no 2138085-74-0 (1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride)

1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride
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1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1177715-1.0g |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 1.0g |
$1185.0 | 2023-07-10 | |
Enamine | EN300-1177715-5.0g |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 5.0g |
$3438.0 | 2023-07-10 | |
A2B Chem LLC | AX57672-50mg |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 50mg |
$325.00 | 2024-04-20 | |
Enamine | EN300-1177715-10000mg |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95.0% | 10000mg |
$5099.0 | 2023-10-03 | |
1PlusChem | 1P01EJT4-2.5g |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 2.5g |
$2935.00 | 2023-12-19 | |
1PlusChem | 1P01EJT4-500mg |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 500mg |
$1206.00 | 2023-12-19 | |
1PlusChem | 1P01EJT4-50mg |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 50mg |
$390.00 | 2023-12-19 | |
1PlusChem | 1P01EJT4-250mg |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 250mg |
$787.00 | 2023-12-19 | |
A2B Chem LLC | AX57672-500mg |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 500mg |
$1009.00 | 2024-04-20 | |
Enamine | EN300-1177715-0.5g |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride |
2138085-74-0 | 95% | 0.5g |
$925.0 | 2023-07-10 |
1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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2. Book reviews
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride
Introduction to 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride (CAS No. 2138085-74-0) and Its Emerging Applications in Chemical Biology
The compound 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride (CAS No. 2138085-74-0) represents a fascinating intersection of fluorine chemistry and pharmacological innovation. As a halogenated amine derivative, this molecule has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. The presence of a trifluoromethyl group and a phenyl substituent enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug development.
In recent years, the pharmaceutical industry has increasingly recognized the therapeutic potential of fluorinated compounds. The trifluoromethyl group, in particular, is well-documented for its ability to improve binding affinity, reduce metabolic degradation, and enhance bioavailability. This has led to its widespread incorporation into active pharmaceutical ingredients (APIs) targeting a variety of diseases. The 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride structure exemplifies these advantages, offering a versatile platform for medicinal chemists to explore.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex bioactive molecules. The amine functionality provides a reactive site for further derivatization, allowing chemists to modify its pharmacokinetic properties or introduce additional targets for biological interaction. For instance, researchers have leveraged this scaffold to develop novel inhibitors of enzyme pathways implicated in cancer and inflammation. The phenyl ring further contributes to the molecule's interactome by enabling π-stacking interactions with biological targets, which can be exploited to enhance drug-receptor binding.
Recent studies have highlighted the compound's utility in the development of kinase inhibitors, a critical class of drugs used to treat cancers and inflammatory disorders. By incorporating the trifluoromethyl group at the 1-position of the propane backbone, the molecule achieves optimal steric hindrance and electronic properties that modulate kinase activity. This modification has been shown to improve selectivity over off-target enzymes, reducing side effects associated with polypharmacology. Additionally, the phenyl substituent at the 3-position enhances solubility and cell membrane permeability, facilitating intracellular delivery.
The hydrochloride salt form of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride further enhances its practicality in pharmaceutical applications. Salting improves crystallinity and stability during storage and transport, ensuring consistent quality for clinical trials and commercialization. This form also increases water solubility, which is crucial for formulation into injectable or oral dosage forms that require rapid absorption into systemic circulation.
Advances in computational chemistry have accelerated the discovery process for derivatives of 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride. Molecular docking simulations have revealed promising interactions with proteins such as tyrosine kinases and protease enzymes involved in disease pathogenesis. These virtual screening approaches have guided experimental synthesis efforts toward high-affinity analogs with improved pharmacological profiles. Such computational strategies are becoming indispensable in modern drug discovery pipelines.
The compound's synthetic accessibility also underscores its value as a building block in medicinal chemistry. Multi-step synthetic routes leveraging readily available precursors—such as trifluoroacetic acid derivatives and phenylalanine mimetics—have been optimized to produce 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine hydrochloride with high yield and purity. This accessibility is particularly important for academic research laboratories seeking to explore novel therapeutic scaffolds without excessive reliance on specialized reagents or equipment.
In conclusion, 1 , 1 , 1 - trifluoro - 2 - methyl - 3 - phenylpropan - 2 - amine hydrochloride ( CAS No . 2138085 - 74 - 0 ) stands as a testament to the power of fluorinated chemistry in advancing therapeutic innovation. Its unique structural attributes—combining lipophilicity from the trifluoromethyl group with metabolic stability from halogenation—position it as a key intermediate in drug development programs targeting cancer and inflammatory diseases. As research continues to uncover new biological functions for fluorinated compounds, this molecule will undoubtedly play an increasingly pivotal role in shaping future treatments across multiple therapeutic areas .
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